molecular formula C15H11N3O2 B14527428 N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 62715-69-9

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B14527428
CAS No.: 62715-69-9
M. Wt: 265.27 g/mol
InChI Key: KARMEVPECJLEQW-UHFFFAOYSA-N
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Description

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound characterized by an isoindoline nucleus and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves the reaction of isoindoline derivatives with benzoyl chloride under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3. This degradation process is crucial for its anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide stands out due to its specific interaction with cereblon and its potent anti-tumor activity. Unlike thalidomide, it has reduced adverse effects, making it a more favorable option for therapeutic applications .

Properties

CAS No.

62715-69-9

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-(1-imino-3-oxoisoindol-2-yl)benzamide

InChI

InChI=1S/C15H11N3O2/c16-13-11-8-4-5-9-12(11)15(20)18(13)17-14(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,19)

InChI Key

KARMEVPECJLEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=N)C3=CC=CC=C3C2=O

Origin of Product

United States

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